molecular formula C16H26N4O B8632908 3,5-Diamino-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide CAS No. 61365-29-5

3,5-Diamino-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide

Cat. No. B8632908
M. Wt: 290.40 g/mol
InChI Key: CSIKXQLQJFDEJU-UHFFFAOYSA-N
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Patent
US03982006

Procedure details

N-(2,2,6,6-tetramethyl-4-piperidyl)-3,5-dinitrobenzamide (1.0 g.) is dissolved in ethanol (50 ml.) and 10% palladium on charcoal (.1 g.) is added. The reduction is carried out in a Parr apparatus for 2 hours at 40 psi of hydrogen. The catalyst is removed by filtration, washed with a few ml. of ethanol and the filtrate taken to dryness under reduced pressure leaving a tan solid. Recrystallization from ether gives a cream colored product (6.6 g., m.p. 188°-190°C., 79.6% yield).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:25])[CH2:7][CH:6]([NH:8][C:9](=[O:22])[C:10]2[CH:15]=[C:14]([N+:16]([O-])=O)[CH:13]=[C:12]([N+:19]([O-])=O)[CH:11]=2)[CH2:5][C:4]([CH3:24])([CH3:23])[NH:3]1.[H][H]>C(O)C.[Pd]>[NH2:19][C:12]1[CH:11]=[C:10]([CH:15]=[C:14]([NH2:16])[CH:13]=1)[C:9]([NH:8][CH:6]1[CH2:5][C:4]([CH3:24])([CH3:23])[NH:3][C:2]([CH3:1])([CH3:25])[CH2:7]1)=[O:22]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC1(NC(CC(C1)NC(C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])=O)(C)C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst is removed by filtration
WASH
Type
WASH
Details
washed with a few ml
CUSTOM
Type
CUSTOM
Details
leaving a tan solid
CUSTOM
Type
CUSTOM
Details
Recrystallization from ether
CUSTOM
Type
CUSTOM
Details
gives a cream colored product (6.6 g., m.p. 188°-190°C., 79.6% yield)

Outcomes

Product
Name
Type
Smiles
NC=1C=C(C(=O)NC2CC(NC(C2)(C)C)(C)C)C=C(C1)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 79.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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